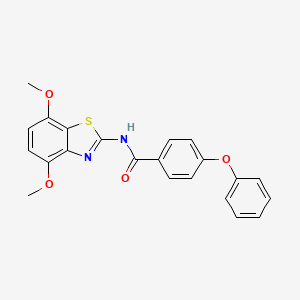

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-26-17-12-13-18(27-2)20-19(17)23-22(29-20)24-21(25)14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCDVHXSQQZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact pathways and molecular targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be compared with other benzothiazole derivatives, such as:

N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown antibacterial activity and are synthesized under similar conditions.

2-substituted benzothiazoles: These compounds are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Benzothiazole moiety: Imparts unique electronic properties.

- Phenoxy group: Enhances lipophilicity, potentially improving bioavailability.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds in the benzothiazole family. For instance, research on 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), a structural analogue, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated RAW264.7 macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .

| Inflammatory Marker | Effect of DMB |

|---|---|

| TNF-α | Decreased |

| IL-1β | Decreased |

| iNOS | Inhibited |

| COX-2 | Inhibited |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies on related benzothiazole derivatives indicate that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Further research is needed to evaluate the specific effects of this compound on cancer cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways: Similar to DMB, it may inhibit NF-κB translocation and activity.

- Modulation of Cytokine Production: The compound could reduce the secretion of pro-inflammatory cytokines.

- Antioxidant Activity: Potential scavenging of reactive oxygen species (ROS), contributing to reduced oxidative stress.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that have investigated the biological activities of benzothiazole derivatives:

-

Study on Anti-inflammatory Effects:

- Researchers observed that compounds similar to this compound significantly reduced inflammation in animal models by modulating immune responses.

-

Anticancer Activity Assessment:

- In vitro studies demonstrated that benzothiazole derivatives could inhibit tumor growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step condensation reactions. Key steps include:

- Amide bond formation : Reacting 4-phenoxybenzoic acid derivatives with 2-amino-4,7-dimethoxybenzothiazole using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under basic conditions (e.g., N-methylmorpholine) .

- Condition optimization : Temperature (60–80°C), inert atmosphere (N₂/Ar) to prevent oxidation of thiazole moieties, and solvent choice (e.g., DMF or THF) are critical for yields >75% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity >95%. TLC (Rf ~0.3 in EtOAc/hexane 1:1) and NMR (δ 7.8–8.2 ppm for aromatic protons) monitor reaction progress .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; benzothiazole protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS (calculated for C₂₄H₂₁N₂O₄S: [M+H]⁺ = 449.12) validates molecular weight .

- X-ray crystallography (if crystals are obtainable): Resolves bond lengths/angles and packing interactions (e.g., hydrogen-bonded dimers) .

Q. What are the primary biological activities under investigation?

Methodological Answer:

- Anticancer assays : Evaluated via MTT/proliferation assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to controls like doxorubicin .

- Antimicrobial screening : Disk diffusion/MIC assays against E. coli and S. aureus; results are correlated with substituent effects (e.g., methoxy groups enhance membrane penetration) .

- Enzyme inhibition : Targets like PFOR (pyruvate:ferredoxin oxidoreductase) are tested via spectrophotometric assays (NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and pharmacokinetics?

Methodological Answer:

- SAR studies :

- Methoxy groups : Enhance lipophilicity (logP ~3.5) and bioavailability but may reduce solubility. Replace with ethoxy to study steric effects .

- Benzothiazole substitution : 4,7-Dimethoxy vs. 6-methyl derivatives alter π-π stacking with enzyme active sites (e.g., COX-2) .

- ADME profiling :

Q. What strategies resolve contradictions in biological data across studies?

Methodological Answer:

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm enzyme inhibition via both fluorometric (e.g., Fluorescamine) and calorimetric (ITC) methods .

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to assess heterogeneity (I² statistic) .

Q. How is the compound’s mechanism of action elucidated at the molecular level?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets (e.g., PARP-1 or tubulin). Key interactions:

- Hydrogen bonds between methoxy O and Arg128 (PARP-1).

- Hydrophobic contacts with benzothiazole and Phe135 .

- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein thermal stability shifts post-treatment .

- CRISPR/Cas9 knockout models : Validate target specificity (e.g., apoptosis in TP53⁻/⁻ vs. wild-type cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.